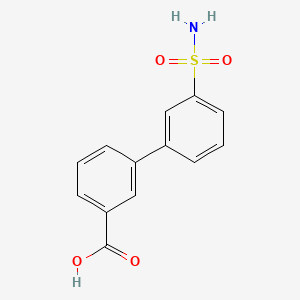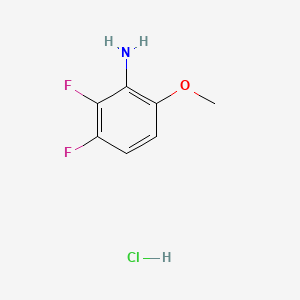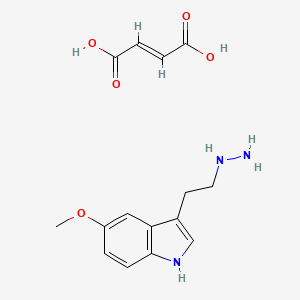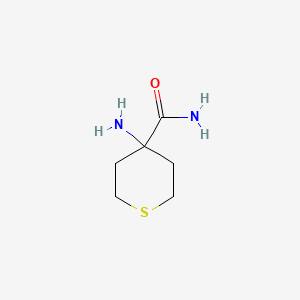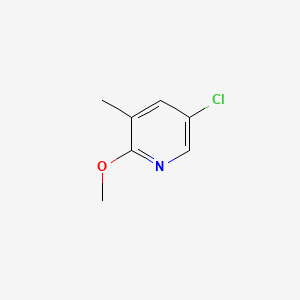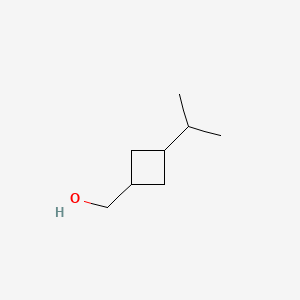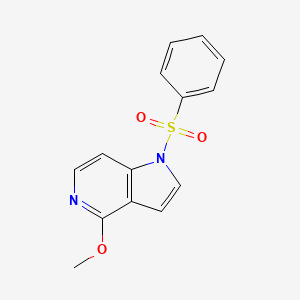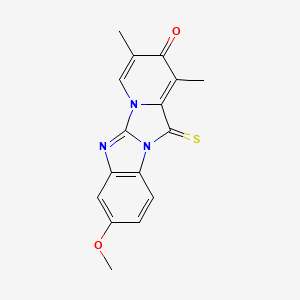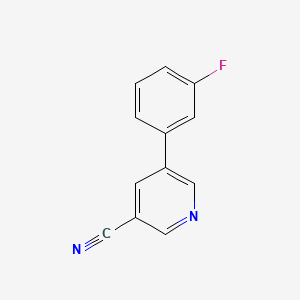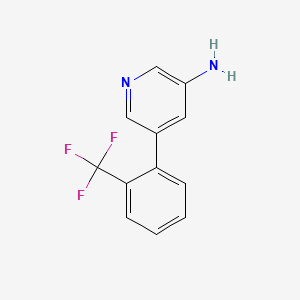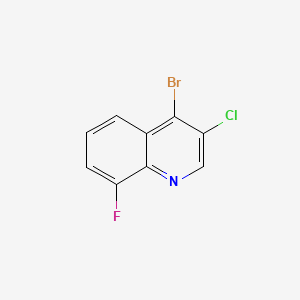
4-Bromo-3-chloro-8-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-8-fluoroquinoline is a chemical compound with the empirical formula C9H4BrClFN . It has a molecular weight of 260.49 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-8-fluoroquinoline can be represented by the SMILES stringBrC1=C(Cl)C=NC(C1=CC=C2)=C2F . The InChI representation is 1S/C9H4BrClFN/c10-8-5-2-1-3-7(12)9(5)13-4-6(8)11/h1-4H . Physical And Chemical Properties Analysis
4-Bromo-3-chloro-8-fluoroquinoline is a solid . Unfortunately, additional physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Functionalization
4-Bromo-3-chloro-8-fluoroquinoline serves as a versatile intermediate in the synthesis of various quinoline derivatives. Research shows that substituted quinolines can be converted into carboxylic acids through halogen/metal permutation and carboxylation processes. These derivatives are key in the development of compounds with potential applications in drug discovery, showcasing the role of halogenated quinolines in medicinal chemistry (Ondi, Volle, & Schlosser, 2005). Additionally, halogenated quinolines have found use in antimicrobial drug discovery, underlining their importance in creating new treatments for infectious diseases (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).
Antitumor Activities
Halogenated quinolines, similar to 4-Bromo-3-chloro-8-fluoroquinoline, have been explored for their antitumor properties. Studies have synthesized novel quinoline derivatives, investigating their cytotoxic effects against various cancer cell lines. These efforts highlight the potential of quinoline compounds in cancer therapy, with certain derivatives showing promising results against breast cancer cell lines and suggesting apoptosis as a mode of cell death (Kotian et al., 2021).
Antimicrobial Activity
The research into halogenated quinoline derivatives extends into their antimicrobial effects. Synthesis of new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, using halogenated anilines, demonstrated significant antibacterial activity against a broad spectrum of bacterial strains. These findings indicate the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Abdel‐Wadood et al., 2014).
Molecular Electronics and Material Science
Halogenated quinolines are also of interest in the field of molecular electronics and material science. The structural versatility of these compounds allows for the design of materials with specific electronic and optical properties. For instance, the study on ion-pair complexes involving halogenated quinolines explores their structural and magnetic properties, contributing to the understanding of molecular solids with potential applications in electronic devices (Ni et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-chloro-8-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-5-2-1-3-7(12)9(5)13-4-6(8)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJJMPKNTAKTOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672655 |
Source


|
| Record name | 4-Bromo-3-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-8-fluoroquinoline | |
CAS RN |
1211659-63-0 |
Source


|
| Record name | 4-Bromo-3-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentanedioic acid, mono[(4-ethenylphenyl)methyl] ester (9CI)](/img/no-structure.png)
![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)
